Mercury monofluoride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of mercury monofluoride and related compounds involves complex reactions, where mercury interacts with fluorinated agents. For example, in the study of halomethyl-metal compounds, phenyl(trifluoromethyl)mercury, a related compound, is synthesized through a sequence involving mercury oxide (HgO) and subsequent reactions leading to the formation of CF3HgBr, which then undergoes a substituent exchange reaction (Seyferth, D., Hopper, S. P., & Murphy, G. J., 1972). These methodologies highlight the complex nature of mercury compound synthesis, where controlled conditions and specific reactants are pivotal.

Molecular Structure Analysis

Mercury monofluoride and its related compounds exhibit interesting molecular structures. For instance, the crystal and molecular structure of Bis(pentafluorophenyl)mercury, Hg(C6F5)2, shows a virtually linear geometry at mercury with bond lengths providing insights into the bond characteristics and electronic distribution around the mercury atom (Wilkinson, D. L., Riede, J., & Müller, G., 1991). Such studies are crucial for understanding the bonding environment of mercury in its compounds, offering a foundation for further chemical and physical property explorations.

Chemical Reactions and Properties

Mercury compounds participate in various chemical reactions, reflecting their reactivity and potential for forming diverse chemical species. The synthesis of phenyl(perfluoroorgano)mercury derivatives through reactions of bis(perfluoroorgano)cadmium compounds with phenylmercury chloride showcases the reactivity of mercury compounds and the possibility of generating a wide range of mercury-based organometallic compounds (Layeghi, H., Naumann, D., & Tyrra, W., 1992). These reactions not only illustrate the chemical versatility of mercury compounds but also their potential applications in organic synthesis and material science.

Physical Properties Analysis

The physical properties of mercury monofluoride and related mercury compounds, such as bis(trifluoromethyl)mercury, are characterized by detailed structural analyses. The determination of the crystal structure of bis(trifluoromethyl)mercury from X-ray data offers valuable information on its cubic space group, bond lengths, and angles, which are critical for understanding the physical properties of these compounds (Brauer, D., Bürger, H., & Eujen, R., 1977). Such data are essential for predicting and explaining the behavior of mercury compounds under various conditions.

Wissenschaftliche Forschungsanwendungen

Mercury Removal Technology : Research at the National Energy Technology Laboratory has developed novel sorbents and techniques for removing mercury from flue gas, which could be relevant for understanding the behavior and applications of mercury compounds like mercury monofluoride in environmental contexts (O'dowd et al., 2004).

Emission of Elemental Mercury from Soil : A study on the sunlight-mediated emission of elemental mercury from soil treated with municipal sewage sludge, which might provide insights into the environmental behavior of mercury compounds (Carpi & Lindberg, 1997).

Mercury Levels Detection in Fish : The development of a selective and sensitive small-molecule chemosensor for mercury in fish might have implications for monitoring mercury pollution, which is relevant to the broader context of mercury compound applications (Yoon et al., 2005).

Mercury Stable Isotopes as a Geochemical Tracer : This research highlights the use of mercury isotopes in tracing the sources and pathways of mercury in the environment, which can be relevant for understanding the behavior of specific mercury compounds like mercury monofluoride (Yin et al., 2014).

Mercury as a Transition Element : Discussion of mercury tetrafluoride synthesis, which might provide insights into the chemical properties and potential applications of mercury monofluoride (Jensen, 2008).

Mercury Exposure and Bioavailability : This paper examines various forms of mercury exposure and their implications, which could be relevant to understanding the risks and behavior of mercury compounds (Gochfeld, 2003).

Detection of Mercury Ions : Development of a technique for detecting mercury ions using gold nanoparticles and resonators, which might be relevant for the detection and analysis of mercury compounds (Chu et al., 2018).

MEMS Sensor for Detecting Mercury : This study on a novel mercury ion selective electrode could be relevant for understanding the detection and monitoring of mercury compounds (Scaggs et al., 2001).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

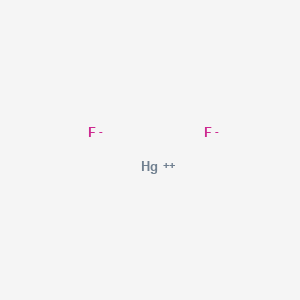

IUPAC Name |

mercury(2+);difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.Hg/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSYTQMJOCCCQS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2Hg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mercury monofluoride | |

CAS RN |

7783-39-3, 13967-25-4, 27575-47-9 | |

| Record name | Mercury fluoride (HgF2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercurous fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013967254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027575479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimercury difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mercury fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCURIC FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EGI9VXN9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)